N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide
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Overview
Description
N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide is a chemical compound with the molecular formula C₁₉H₂₂N₆O₃S₂ and a molecular weight of 446.60 g/mol . This compound is known for its sulfhydryl-reactive and photoreactive properties, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide involves multiple steps, starting with the preparation of the azidosalicylamide and pyridyldithio intermediates. These intermediates are then coupled through a series of reactions involving amide bond formation and thiol-disulfide exchange reactions . The reaction conditions typically require the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can cleave the disulfide bonds, reverting the compound to its thiol form.
Substitution: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include disulfide-linked dimers and thiol-containing monomers, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide is widely used in scientific research due to its unique properties:
Chemistry: It is used as a cross-linker in protein chemistry to study protein-protein interactions and protein structure.
Biology: The compound is employed in cell biology for labeling and tracking proteins within cells.
Industry: The compound is used in the development of biosensors and diagnostic tools.
Mechanism of Action
The compound exerts its effects through its sulfhydryl-reactive and photoreactive groups. The sulfhydryl-reactive group forms covalent bonds with thiol groups in proteins, while the photoreactive group can be activated by light to form covalent bonds with nearby molecules. This dual reactivity allows for precise control over the modification and labeling of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Similar to N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide, SPDP is a cross-linker that reacts with sulfhydryl groups.
N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Another cross-linker that targets sulfhydryl groups but with different spacer arm properties.
Uniqueness
N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide is unique due to its combination of sulfhydryl-reactive and photoreactive properties, allowing for versatile applications in both chemical and biological research.
Properties
IUPAC Name |
4-azido-2-hydroxy-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S2/c20-25-24-14-6-7-15(16(26)13-14)19(28)23-11-4-3-9-21-17(27)8-12-29-30-18-5-1-2-10-22-18/h1-2,5-7,10,13,26H,3-4,8-9,11-12H2,(H,21,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOYYGHMZITBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147492-84-0 |
Source
|
Record name | N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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